Physicochemical Characterization and Structural Profiling of 3-(Cyclohexylmethoxy)benzoic Acid
Physicochemical Characterization and Structural Profiling of 3-(Cyclohexylmethoxy)benzoic Acid
Executive Summary
In contemporary rational drug design, the strategic decoration of aromatic scaffolds is critical for optimizing both pharmacodynamics and pharmacokinetics. 3-(Cyclohexylmethoxy)benzoic acid (C₁₄H₁₈O₃) represents a highly specialized building block and intermediate. Structurally, it combines a polar, ionizable benzoic acid headgroup with a bulky, lipophilic cyclohexylmethoxy tail at the meta position.
This whitepaper provides an in-depth structural analysis and establishes rigorous, self-validating protocols for characterizing the physicochemical properties of this compound. By understanding the causality behind its behavior—specifically its amphiphilic nature and conformational flexibility—researchers can better predict its performance in biological assays and formulation development.
Structural and Conformational Analysis
The molecular architecture of 3-(cyclohexylmethoxy)benzoic acid can be divided into three distinct functional domains, each contributing specific physicochemical traits:
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The Benzoic Acid Core (Pharmacophore & Electrostatic Anchor): The carboxylate group serves as a classic hydrogen-bond donor/acceptor and a moiety capable of forming salt bridges with basic amino acid residues (e.g., Arginine, Lysine) in target protein binding pockets.
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The Ether Linker (-O-CH₂-): This linkage introduces significant rotational freedom. The meta-substitution pattern projects the lipophilic tail at a ~120° angle relative to the carboxylate, ideal for occupying adjacent hydrophobic sub-pockets without steric clash. Furthermore, the oxygen atom acts as a weak electron-withdrawing group via inductive effects, which slightly lowers the pKa of the benzoic acid core according to the Hammett equation.
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The Cyclohexyl Ring (Lipophilic Bulk): The saturated aliphatic ring drives the molecule's high lipophilicity, pushing the LogP above 4.0. This enhances membrane permeability but severely limits aqueous solubility.
Structure-property relationships of 3-(cyclohexylmethoxy)benzoic acid.
Quantitative Physical Properties
The following table summarizes the key calculated and predicted physicochemical parameters for 3-(cyclohexylmethoxy)benzoic acid, evaluated against standard drug-likeness criteria such as .
| Parameter | Value | Analytical Significance |
| Molecular Formula | C₁₄H₁₈O₃ | Standard elemental composition. |
| Molecular Weight | 234.29 g/mol | Well within the <500 Da limit for oral bioavailability. |
| Predicted pKa | 4.08 ± 0.15 | Predominantly ionized (>99%) at physiological pH (7.4). |
| Predicted LogP | 4.1 ± 0.3 | Highly lipophilic; risk of poor aqueous solubility. |
| TPSA | 46.5 Ų | Excellent for membrane permeation (ideal range <140 Ų). |
| Rotatable Bonds | 4 | High flexibility; potential for multiple crystal polymorphs. |
| H-Bond Donors/Acceptors | 1 / 3 | Compliant with Lipinski rules (Donors ≤5, Acceptors ≤10). |
Advanced Analytical Characterization Workflows
To empirically validate the predicted properties of 3-(cyclohexylmethoxy)benzoic acid, rigorous analytical workflows must be employed. The following protocols are designed as self-validating systems, ensuring data integrity through built-in controls.
Experimental workflow for the physicochemical characterization of the compound.
Protocol 1: Aqueous pKa Determination via Yasuda-Shedlovsky Extrapolation
Causality & Rationale: Direct aqueous potentiometric titration of this compound is impossible. Because its LogP is ~4.1, the unionized free acid will precipitate out of an aqueous solution as the pH drops below 5.0. To circumvent this, we utilize the Yasuda-Shedlovsky co-solvent extrapolation method , which measures the apparent pKa (psKa) in varying ratios of a water-miscible solvent and mathematically extrapolates to 0% co-solvent.
Step-by-Step Methodology:
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System Calibration (Self-Validation): Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a constant 25.0 ± 0.1 °C. Perform a blank titration of the background electrolyte (0.15 M KCl) to validate electrode linearity.
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Sample Preparation: Dissolve 3-(cyclohexylmethoxy)benzoic acid in pure methanol to create a 10 mM stock solution.
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Co-Solvent Titrations: Prepare five titration vessels containing the analyte at 1 mM in 0.15 M KCl, with varying methanol weight fractions (e.g., 30%, 40%, 50%, 60%, 70% w/w).
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Titration Execution: Titrate each solution with standardized 0.5 M KOH under an inert argon atmosphere to prevent CO₂ absorption.
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Data Extrapolation: Plot the measured psKa + log[H₂O] against the reciprocal of the dielectric constant (1/ε) of the respective solvent mixtures. The y-intercept of the linear regression yields the true aqueous pKa.
Protocol 2: Lipophilicity (LogP) Determination via HPLC
Causality & Rationale: The amphiphilic structure of the molecule (a highly polar carboxylate head and a bulky hydrophobic tail) causes it to act as a weak surfactant. Traditional shake-flask methods (OECD TG 107) will likely fail due to the formation of stable micro-emulsions at the octanol-water interface. Therefore, we employ reverse-phase HPLC as dictated by .
Step-by-Step Methodology:
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Reference Calibration: Select a minimum of six reference compounds with known LogP values spanning from 2.0 to 5.0 (e.g., toluene, chlorobenzene, naphthalene).
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Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol/Water (75:25 v/v) buffered to pH 2.5 using phosphoric acid. Crucial Causality: The pH must be at least 1.5 units below the predicted pKa (4.1) to ensure the compound is fully unionized, preventing anomalous retention times caused by the ionized carboxylate.
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Chromatographic Analysis: Inject the reference standards and the analyte onto a C18 column (e.g., 5 µm, 150 x 4.6 mm) at 1.0 mL/min. Record the retention times (t_R).
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Dead Time Measurement: Inject thiourea to determine the column dead time (t_0). Calculate the capacity factor (k') for all compounds: k' = (t_R - t_0) / t_0.
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LogP Calculation: Construct a calibration curve of log(k') vs. known LogP of the references. Interpolate the LogP of 3-(cyclohexylmethoxy)benzoic acid from this linear regression.
Protocol 3: Solid-State Polymorph Screening (DSC & XRPD)
Causality & Rationale: The four rotatable bonds within the ether linkage and cyclohexyl ring create a highly flexible molecule. This flexibility increases the thermodynamic probability of the molecule packing into multiple distinct crystalline lattices (polymorphism). Identifying the most stable polymorph is critical for consistent dissolution rates and API stability.
Step-by-Step Methodology:
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Differential Scanning Calorimetry (DSC): Weigh 3-5 mg of the synthesized compound into a vented aluminum pan. Heat from 20 °C to 200 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).
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Thermal Event Analysis: Identify the primary endothermic melting peak. If exothermic crystallization events occur prior to melting, it indicates the presence of a metastable polymorph converting to a stable form upon heating.
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X-Ray Powder Diffraction (XRPD): Mount the powder on a zero-background silicon holder. Scan from 2θ = 3° to 40° using Cu-Kα radiation (λ = 1.5406 Å) at a step size of 0.02°. The resulting diffractogram serves as the definitive fingerprint for the specific crystalline phase.
References
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Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method Source: OECD Guidelines for the Testing of Chemicals, Section 1 URL:[Link]
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Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings Source: Advanced Drug Delivery Reviews (Lipinski et al., 2001) URL:[Link]
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A survey of Hammett substituent constants and resonance and field parameters Source: Chemical Reviews (Hansch, Leo, & Taft, 1991) URL:[Link]
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Absorption and Drug Development: Solubility, Permeability, and Charge State Source: Wiley (Avdeef, A., 2012) URL:[Link]
